4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C28H23N3O5S2 and its molecular weight is 545.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
A study by Rahman et al. (2014) explored the synthesis of N-substituted benzene sulfonamide derivatives from amino quinazolines, showing significant antihypertensive and antidiabetic potential (Rahman et al., 2014).
Anticancer Properties
Research by Teng Shao et al. (2014) highlighted the synthesis of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, demonstrating significant antiproliferative activities against various human cancer cell lines and supporting their role as potent PI3K inhibitors and anticancer agents (Shao et al., 2014).
Anti-inflammatory and Antimicrobial Applications
Snehal Patel et al. (2009) synthesized fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, which were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Visible Light-Promoted Synthesis Applications
Xu Liu et al. (2016) described the synthesis of heterocyclic derivatives 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via a visible-light-promoted reaction, highlighting the potential for efficient and innovative synthetic routes (Liu et al., 2016).
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O5S2/c1-35-24-10-4-7-20-16-25(36-26(20)24)22-17-37-28(29-22)30-27(32)19-11-13-21(14-12-19)38(33,34)31-15-5-8-18-6-2-3-9-23(18)31/h2-4,6-7,9-14,16-17H,5,8,15H2,1H3,(H,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRCCLKJQZCUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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